molecular formula C11H16O8 B1587065 Tetramethyl 1,1,2,3-Propanetetracarboxylate CAS No. 55525-27-4

Tetramethyl 1,1,2,3-Propanetetracarboxylate

Cat. No. B1587065
CAS RN: 55525-27-4
M. Wt: 276.24 g/mol
InChI Key: GDCMVQHUKVXNPY-UHFFFAOYSA-N
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Description

Tetramethyl 1,1,2,3-Propanetetracarboxylate, also known as 1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate, is a chemical compound with the CAS Number: 28781-92-2 . Its molecular weight is 276.24 .


Synthesis Analysis

While specific synthesis methods for Tetramethyl 1,1,2,3-Propanetetracarboxylate were not found, similar compounds like Tetraethyl 1,1,2,2-ethanetetracarboxylate have been used in the synthesis of double-ring molecules .


Molecular Structure Analysis

The molecular formula of Tetramethyl 1,1,2,3-Propanetetracarboxylate is C11H16O8 . The exact structure would require more specific information or advanced analytical techniques to determine.


Physical And Chemical Properties Analysis

Tetramethyl 1,1,2,3-Propanetetracarboxylate is a liquid at 20°C . It has a boiling point of 150°C at 3 mmHg and a specific gravity of 1.24 . The refractive index is 1.45 .

Scientific Research Applications

Synthesis and Structural Analysis

  • A derivative of Tetramethyl 1,1,2,3-Propanetetracarboxylate, namely tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was synthesized and characterized by various methods including IR, 1D and 2D NMR experiments, and elemental analysis (Fall et al., 2021).

Electrochemical Cyclization

  • Electrochemical cyclization of the tetramethyl ester of propane-1,1,3,3-tetracarboxylic acid has been studied, demonstrating the exclusive formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with yields up to 98%, highlighting its potential in chemical synthesis (Elinson et al., 1989).

Catalysis

  • The use of Tetramethylguanidine-based ionic liquids, including derivatives of Tetramethyl 1,1,2,3-Propanetetracarboxylate, as catalysts for the synthesis of propylene glycol methyl ether, highlights its role in facilitating chemical reactions (Liang et al., 2010).

Polymerization Processes

  • Tetramethyl 1,1,2,3-Propanetetracarboxylate and its derivatives have been employed in various polymerization processes, demonstrating its utility in the synthesis of polymers with specific properties (Kricheldorf et al., 2004).

Organic Synthesis

  • N,N,N′,N′-Tetramethyl-1,3-propanediamine, a derivative, has been used as an efficient catalyst for organic synthesis reactions such as the Baylis–Hillman reaction, demonstrating the versatility of Tetramethyl 1,1,2,3-Propanetetracarboxylate in organic chemistry (Lee et al., 2004).

Advanced Materials and Chemical Engineering

  • The compound has applications in advanced material synthesis, such as in the preparation of epoxy curing systems for electronic packages, indicating its relevance in the field of material science and engineering (Li & Xie, 2009).

properties

IUPAC Name

tetramethyl propane-1,1,2,3-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-16-7(12)5-6(9(13)17-2)8(10(14)18-3)11(15)19-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCMVQHUKVXNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387223
Record name Tetramethyl 1,1,2,3-Propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethyl 1,1,2,3-Propanetetracarboxylate

CAS RN

55525-27-4
Record name Tetramethyl 1,1,2,3-Propanetetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD JONES III - 1984 - search.proquest.com
Trifluoroperoxyacetic acid (TFPA) is an unusual oxidant which attacks aromatic rings in preference to aliphatic substituents. Coals of varying rank and type and solvent refined coals …
Number of citations: 3 search.proquest.com
H Tang, J Yang, D Cao - Agronomy, 2023 - mdpi.com
At present, fomesafen is widely used to control weeds in Vigna angularis fields. To explore the effect of fomesafen (FSA) on the nutritional value and amino acids of Vigna angularis, the …
Number of citations: 3 www.mdpi.com

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